molecular formula C20H24FN3O2 B4521987 N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4521987
M. Wt: 357.4 g/mol
InChI Key: JAORSRIPCHOCRS-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C20H24FN3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.18525518 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cellular Mechanisms and Cyclo-Oxygenase Role :

    • Lucas, Warner, Vojnović, and Mitchell (2005) investigated the role of acetaminophen in cellular mechanisms, focusing on its effect on cyclo-oxygenase activity. They found that acetaminophen is an effective inhibitor of cyclo-oxygenase in intact cells, particularly in conditions with limited oxidant stress. This study provides insights into the molecular interactions of similar compounds, including N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, with cyclo-oxygenase enzymes (Lucas et al., 2005).
  • Anticancer Activity and Molecular Docking Studies :

    • Mehvish and Kumar (2022) conducted research on a series of pyridazinone derivatives, including structures similar to this compound, focusing on their potential anti-oxidant and anticancer activities. Their study involved molecular docking to assess interactions with cancer-related proteins (Mehvish & Kumar, 2022).
  • Cardiotonic Properties :

    • Robertson et al. (1986) explored the inotropic activity of dihydropyridazinone cardiotonics, closely related to the chemical structure of interest. They identified compounds with potent positive inotropic effects in animal models, suggesting potential cardiotonic applications (Robertson et al., 1986).
  • Pharmaceutical Patent Applications :

    • Habernickel (2002) discussed the range of pharmaceutical applications reflected in patents, including pyridazino compounds similar to the one . These compounds showed potential for diverse therapeutic applications like cardiac, neuroprotective, and cytostatic effects (Habernickel, 2002).
  • Cyto-Genotoxicity Studies :

    • Parolini, Binelli, Cogni, and Provini (2010) examined the cyto-genotoxicity of paracetamol, a compound structurally related to this compound. They studied its effects on aquatic organisms, providing insight into the environmental impact and toxicity of similar compounds (Parolini et al., 2010).
  • Photovoltaic Efficiency and Ligand-Protein Interactions :

    • Mary et al. (2020) investigated the photovoltaic efficiency of bioactive benzothiazolinone acetamide analogs. They also explored ligand-protein interactions, which could be relevant for understanding how similar compounds like this compound interact with biological targets (Mary et al., 2020).

Properties

IUPAC Name

N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-11-7-6-10-16(17)18-12-13-20(26)24(23-18)14-19(25)22-15-8-4-2-1-3-5-9-15/h6-7,10-13,15H,1-5,8-9,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAORSRIPCHOCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.